molecular formula C8H13NO3 B8537742 N-(2-Methylpropanoyl)-3-oxobutanamide CAS No. 38367-30-5

N-(2-Methylpropanoyl)-3-oxobutanamide

Cat. No. B8537742
CAS RN: 38367-30-5
M. Wt: 171.19 g/mol
InChI Key: JADSNUSFUQOSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpropanoyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methylpropanoyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methylpropanoyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38367-30-5

Product Name

N-(2-Methylpropanoyl)-3-oxobutanamide

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-(2-methylpropanoyl)-3-oxobutanamide

InChI

InChI=1S/C8H13NO3/c1-5(2)8(12)9-7(11)4-6(3)10/h5H,4H2,1-3H3,(H,9,11,12)

InChI Key

JADSNUSFUQOSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(=O)CC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Isobutyramide (8.7 g, 0.1 mole), pyridine (0.40 g, 0.005 mole), pyridine hydrochloride (1.73 g, 0.015 mole), diketene (8.4 g, 0.1 mole) and trichloroethylene (100 ml) were placed in a 250 ml, 3-neck flask equipped with a magnetic stirrer, a thermometer, a condenser, a drying tube and a heating mantle. The mixture was slowly heated to 80°, and the temperature range of 75°-81° was maintained for 1 hour. The slightly cooled reaction mixture was poured into a 500 ml, r.b. flask and the solvent was stripped off to give an orange oil. Crude N-acetoacetylisobutyramide thus obtained was dissolved in toluene (100 ml) and placed in a 250 ml, 3-neck flask equipped similarly as in Example 1. After addition of acetic acid (3 g, 0.05 mole), ammonia gas was bubbled in as the reaction mixture was heated at reflux for 1 hour and was further refluxed for 1 hour after the ammonia was turned off. Chloroform (~50 ml) was added to the cooled reaction mixture and the insoluble solid was filtered and washed with chloroform (~ 50 ml). The solvent of the filtrate was stripped off and 15.51 g (81.9%, by weight, of oxypyrimidine) of yellow crystals having m.p. 148°-160° were obtained. The yield was 83.6%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 250 ml, three-necked, round bottom flask, was equipped with a condenser, drying tube, mechanical stirrer, gas inlet tube, thermometer and heating mantle. Toluene (100 ml) was introduced and hydrogen chloride gas was bubbled through the solvent until the solution was saturated. Isobutyramide (8.70 g, 0.10 mole) was added and the mixture was heated to 92°. Diketene (8.40 g, 0.10 mole) was added over a 6 minute period and after heating for 15 minutes, a 38.7% yield of N-acetoacetylisobutyramide was obtained.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.